![molecular formula C13H8ClN B13644953 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13644953.png)
2'-Chloro-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the class of chlorinated biphenyls It consists of a biphenyl structure with a chlorine atom and a nitrile group attached to the second carbon of the biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile typically involves the reaction of 2-chlorobiphenyl with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with additional functional groups.
Reduction Reactions: The nitrile group can be reduced to form amines or other related compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted biphenyl derivatives.
- Oxidation reactions produce hydroxylated or carboxylated biphenyl compounds.
- Reduction reactions result in amine derivatives of the original compound.
Scientific Research Applications
2’-Chloro-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chlorobiphenyl: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Bromo-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxyl group instead of a nitrile group, affecting its chemical behavior and applications.
Uniqueness: 2’-Chloro-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H8ClN |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)benzonitrile |
InChI |
InChI=1S/C13H8ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H |
InChI Key |
ZXDYQXRJKNAQJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


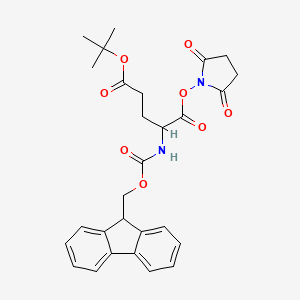

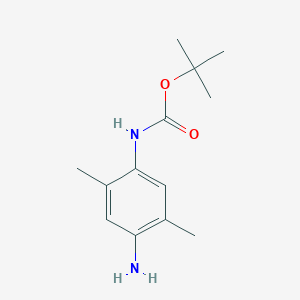
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
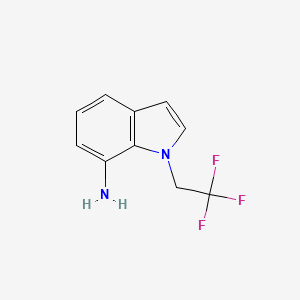
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
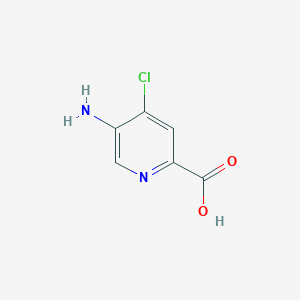
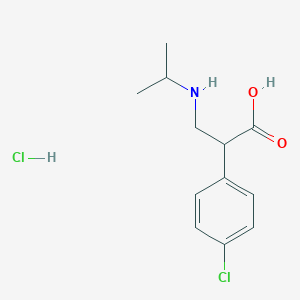
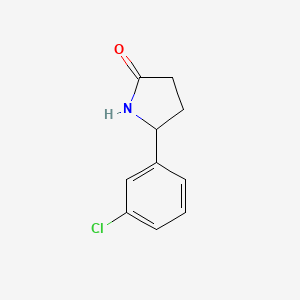
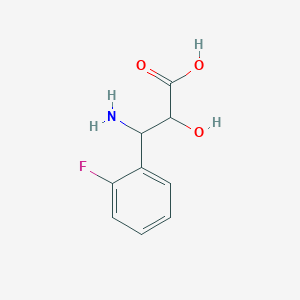
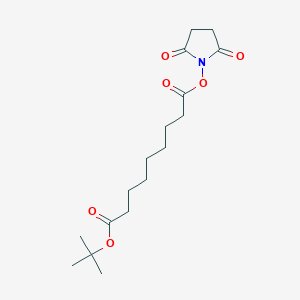
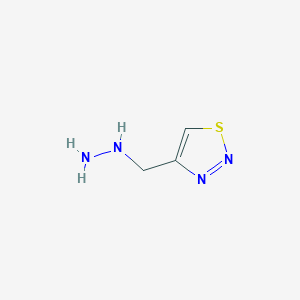
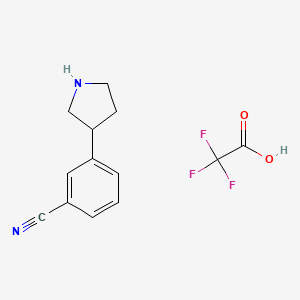
amine](/img/structure/B13644929.png)
